N,N-dimethylarginine

Description

Asymmetric dimethylarginine (ADMA) is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells which is closely related to L-arginine, a conditionally-essential amino acid. ADMA interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health.

N,N-dimethylarginine is a natural product found in Schizosaccharomyces pombe, Trypanosoma brucei, and other organisms with data available.

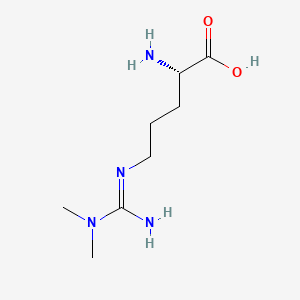

Structure

3D Structure of Parent

Properties

CAS No. |

65005-57-4 |

|---|---|

Molecular Formula |

C8H19ClN4O2 |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;hydrochloride |

InChI |

InChI=1S/C8H18N4O2.ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);1H/t6-;/m0./s1 |

InChI Key |

AHSKLSFFKJHWAI-RGMNGODLSA-N |

SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N.Cl |

melting_point |

195 - 197 °C |

physical_description |

Solid |

Origin of Product |

United States |

N,n Dimethylarginine: an Overview of Its Biological Context in Research

Introduction to N,N-Dimethylarginine (DMA) in Biological Systems

This compound (DMA) is a naturally occurring amino acid derivative found in the human body. ahajournals.orghmdb.ca It is a metabolic by-product of the continuous process of protein modification that occurs within the cytoplasm of all human cells. hmdb.canih.gov Specifically, DMA is formed through the methylation of arginine residues within proteins, a post-translational modification process. ahajournals.orgontosight.ai This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). ahajournals.orgontosight.ai

Once proteins containing methylated arginine are broken down, free DMA is released into the cytoplasm. mdpi.com From there, it can be transported out of the cells and circulate in the blood plasma. hmdb.camdpi.com DMA is closely related to L-arginine, a conditionally essential amino acid. hmdb.canih.gov Its significance in biological systems stems from its ability to interfere with the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, most notably the relaxation of blood vessels. nih.govontosight.ai

There are three forms of methylarginine (B15510414) found in mammals: NG-monomethyl-L-arginine (L-NMMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). oup.com Of these, the asymmetrically methylated forms, ADMA and L-NMMA, are potent inhibitors of nitric oxide synthases (NOS), the enzymes responsible for producing NO. oup.comelsevier.es

Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) as Key Isomers

Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are the two primary isomers of this compound. plos.org They are structurally related to L-arginine and are both produced from the methylation of arginine residues within proteins by protein arginine methyltransferases (PRMTs). mdpi.comnih.gov However, their synthesis, metabolic pathways, and biological effects differ significantly.

Type I PRMTs catalyze the formation of ADMA, where two methyl groups are attached to one of the terminal nitrogen atoms of the guanidino group of arginine. ahajournals.orgnih.gov In contrast, type II PRMTs are responsible for the synthesis of SDMA, where one methyl group is attached to each of the terminal guanidino nitrogens. ahajournals.orgnih.gov

The most well-documented biological effect of ADMA is the competitive inhibition of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). elsevier.esnih.gov By competing with L-arginine, the substrate for NOS, ADMA reduces the production of nitric oxide, a key regulator of vascular tone and health. ontosight.aiclevelandheartlab.com Elevated levels of ADMA have been associated with endothelial dysfunction. clevelandheartlab.com SDMA, on the other hand, does not directly inhibit NOS. nih.gov Its primary route of elimination is through renal excretion, making it a marker for kidney function. nih.govclevelandheartlab.com

While ADMA is primarily metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) into citrulline and dimethylamine, SDMA is not a substrate for DDAH. ahajournals.orgnih.gov Both ADMA and SDMA can be metabolized by alanine-glyoxylate aminotransferase 2 (AGXT2). mdpi.com

Table 1: Comparison of ADMA and SDMA

| Feature | Asymmetric Dimethylarginine (ADMA) | Symmetric Dimethylarginine (SDMA) |

|---|---|---|

| Synthesis | Catalyzed by Type I Protein Arginine Methyltransferases (PRMTs). ahajournals.orgnih.gov | Catalyzed by Type II Protein Arginine Methyltransferases (PRMTs). ahajournals.orgnih.gov |

| Structure | Two methyl groups on the same terminal guanidino nitrogen atom. nih.gov | One methyl group on each of the terminal guanidino nitrogen atoms. nih.gov |

| Effect on Nitric Oxide Synthase (NOS) | Competitive inhibitor of all NOS isoforms. elsevier.esnih.gov | Does not directly inhibit NOS. nih.gov |

| Primary Elimination Pathway | Metabolized by dimethylarginine dimethylaminohydrolase (DDAH) and alanine-glyoxylate aminotransferase 2 (AGXT2). ahajournals.orgmdpi.comnih.gov | Primarily eliminated by renal excretion; also a substrate for AGXT2. mdpi.comnih.govclevelandheartlab.com |

| Clinical Significance | Associated with cardiovascular disease and endothelial dysfunction. ontosight.aiclevelandheartlab.com | A marker of renal function. nih.govclevelandheartlab.com |

Historical Context of Methylarginine Discovery and Initial Biological Characterization

The discovery of arginine methylation as a post-translational modification dates back to the mid-1960s. nih.gov In 1967, Paik and Kim first identified the methylation of arginine residues in calf thymus histones. rsc.org A year later, they continued their investigation into this novel biochemical process. In 1969, Friedman and colleagues observed methylated arginines in proteins from rat liver cell nuclei. rsc.org

The direct in vivo evidence for the existence of different forms of methylated arginines came in 1971 when Nakajima and his team isolated and identified NG-monomethylarginine, NG,NG-dimethylarginine (ADMA), and NG,N'G-dimethylarginine (SDMA) from protein hydrolysates of bovine brains. rsc.orgnih.gov These early discoveries laid the groundwork for understanding the prevalence of arginine methylation.

For a considerable time, the functional significance of these methylated arginines remained largely unknown. oup.com A significant breakthrough occurred in the early 1990s when Patrick Vallance and his colleagues discovered that ADMA acts as an endogenous inhibitor of nitric oxide synthase. wikipedia.orgmdpi.com This finding was pivotal, as it linked a product of a common post-translational modification to the regulation of a critical signaling pathway involved in cardiovascular health. ahajournals.org The first enzyme responsible for catalyzing arginine methylation, a protein arginine N-methyltransferase (PRMT), was described about 15 years before the early 2010s. nih.gov The first mammalian PRMT gene was cloned in 1996. oup.com This discovery opened the door to a deeper investigation into the enzymes that produce methylarginines and their roles in various cellular processes.

Molecular Structures and Isomers of N,n Dimethylarginine

Asymmetric NG,NG-Dimethylarginine (ADMA)

Asymmetric NG,NG-dimethylarginine, commonly known as ADMA, is a naturally occurring amino acid derivative found in blood plasma. wikipedia.orgnih.gov It is a structural analogue of L-arginine, the substrate for nitric oxide synthase (NOS). The key structural feature of ADMA is the presence of two methyl groups on one of the terminal nitrogen atoms of the guanidino group of arginine. mdpi.com This asymmetric methylation is what distinguishes it from its isomer, SDMA. mdpi.com

ADMA is recognized as a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), thereby interfering with the production of nitric oxide (NO). oup.com This inhibition of NO synthesis is a critical aspect of ADMA's biological significance. oup.com The molecule is primarily eliminated from the body through metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) and to a lesser extent, through urinary excretion. wikipedia.orgoup.com

| Property | Value |

| IUPAC Name | (2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid |

| Molecular Formula | C8H18N4O2 |

| Molar Mass | 202.258 g·mol−1 |

| CAS Number | 30315-93-6 |

Data sourced from multiple references. wikipedia.orgnih.gov

Symmetric NG,N'G-Dimethylarginine (SDMA)

Symmetric NG,N'G-dimethylarginine, or SDMA, is a structural isomer of ADMA. mdpi.com In contrast to ADMA, the two methyl groups in SDMA are positioned symmetrically, with one methyl group on each of the terminal guanidino nitrogen atoms of the arginine residue. mdpi.comnih.gov This structural difference has significant functional consequences. Unlike ADMA, SDMA does not directly act as a competitive inhibitor of nitric oxide synthase. oup.commedchemexpress.com However, it can indirectly affect NO synthesis by competing with L-arginine for cellular transport. medchemexpress.comdcchemicals.com

SDMA is primarily cleared from the body through renal excretion, making its plasma concentration a sensitive biomarker for kidney function. medchemexpress.comglpbio.comeclinpath.com

| Property | Value |

| IUPAC Name | (2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid |

| Molecular Formula | C8H18N4O2 |

| Molar Mass | 202.25 g·mol−1 |

| CAS Number | 30344-00-4 |

NG-Monomethyl-L-arginine (NMMA) and its Relation to Dimethylarginines

NG-Monomethyl-L-arginine (NMMA) is another methylated derivative of L-arginine and serves as an intermediate in the synthesis of both ADMA and SDMA. mdpi.com It contains a single methyl group on one of the guanidino nitrogen atoms. nih.gov The formation of NMMA from protein-incorporated L-arginine is catalyzed by PRMTs. mdpi.com

NMMA itself is a competitive inhibitor of nitric oxide synthase, similar to ADMA. nih.govhellobio.com Following its formation, NMMA can be further methylated by type I PRMTs to form ADMA or by type II PRMTs to generate SDMA. mdpi.com Although present in the body at much lower concentrations than ADMA and SDMA, its role as a direct NOS inhibitor and as a precursor to the dimethylarginines is noteworthy. mdpi.comnih.gov

| Property | Value |

| IUPAC Name | (2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |

| Molecular Formula | C7H16N4O2 |

| Molar Mass | 188.23 g·mol−1 |

| CAS Number | 17035-90-4 |

Data sourced from PubChem. nih.gov

Biosynthesis of N,n Dimethylarginine

Precursor Substrates in Methylation Pathways

The journey of N,N-dimethylarginine synthesis begins with two key players: L-arginine residues embedded within proteins and the universal methyl donor, S-Adenosyl-L-methionine.

L-Arginine Residues within Proteins

The foundation for this compound is not free-floating L-arginine, but rather arginine residues that are already incorporated into the polypeptide chains of proteins. ahajournals.orgresearchgate.netresearchgate.net This post-translational modification targets specific arginine residues within proteins, altering their structure and function. frontiersin.org The methylation process is highly specific, with enzymes targeting arginine residues often found within particular sequence motifs, such as repeating 'RGG' (arginine-glycine-glycine) and glycine-arginine rich regions. usu.edu However, methylation can also occur on single arginine residues not located in these typical motifs, indicating a broader substrate selectivity than previously understood. usu.edu

S-Adenosyl-L-Methionine (SAM) as the Methyl Donor

The methyl groups required for the formation of this compound are supplied by S-Adenosyl-L-methionine (SAM or AdoMet). ahajournals.orgthermofisher.comresearchgate.net SAM is a crucial molecule in numerous biochemical reactions, acting as the primary donor of methyl groups. ahajournals.org In the context of arginine methylation, enzymes transfer a methyl group from SAM to the guanidino nitrogen atoms of arginine residues. frontiersin.orgthermofisher.com This reaction yields a methylated arginine residue and S-adenosyl-L-homocysteine (SAH) as a by-product. bevital.noresearchgate.net

Enzymatic Catalysis by Protein Arginine Methyltransferases (PRMTs)

The synthesis of various forms of methylated arginine is orchestrated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). frontiersin.orgbiorxiv.org These enzymes are categorized into different types based on the specific methylated arginine derivatives they produce. thermofisher.com In mammals, there are nine identified PRMTs, all sharing a conserved catalytic core. mdpi.comnih.gov The initial step for all PRMTs is the catalysis of monomethylarginine (MMA) formation. nih.govmdpi.com

The subsequent steps, however, differentiate the types of PRMTs. After the initial methylation, free methylated arginines, including this compound, are released into the cytosol following the breakdown (proteolysis) of the modified proteins. ahajournals.orgoup.com

Type I PRMTs and ADMA Formation

Type I PRMTs are responsible for the synthesis of asymmetric dimethylarginine (ADMA). thermofisher.combiorxiv.org This class of enzymes first catalyzes the formation of ω-NG-monomethylarginine (MMA) and then adds a second methyl group to the same terminal nitrogen atom of the guanidino group, resulting in ADMA. researchgate.netresearchgate.net The family of Type I PRMTs in humans includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. frontiersin.orgthermofisher.com Among these, PRMT1 is the most abundant and is estimated to be responsible for approximately 85% of all protein arginine methylation. usu.edu

Interactive Table: Type I PRMTs and their Product

| Enzyme | Product |

| PRMT1 | ADMA |

| PRMT2 | ADMA |

| PRMT3 | ADMA |

| PRMT4/CARM1 | ADMA |

| PRMT6 | ADMA |

| PRMT8 | ADMA |

Type II PRMTs and SDMA Formation

In contrast to Type I enzymes, Type II PRMTs catalyze the formation of symmetric dimethylarginine (SDMA). thermofisher.combiorxiv.org Following the initial monomethylation, Type II PRMTs add a second methyl group to the other terminal guanidino nitrogen atom, leading to the creation of SDMA. thermofisher.comresearchgate.net The known members of the Type II PRMT family are PRMT5 and PRMT9. thermofisher.combiorxiv.org

Interactive Table: Type II PRMTs and their Product

| Enzyme | Product |

| PRMT5 | SDMA |

| PRMT9 | SDMA |

Release of Free this compound during Proteolysis

The generation of free this compound (ADMA) is a critical step in its biological journey and is intrinsically linked to the process of protein degradation. oup.comdrugbank.com ADMA is not synthesized as a free amino acid; instead, it is formed through the post-translational modification of arginine residues within proteins. ahajournals.orgnih.gov This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). ahajournals.org

Once arginine residues within proteins are methylated, the subsequent breakdown of these proteins, a process called proteolysis, liberates free ADMA into the cytoplasm. nih.govresearchgate.net This proteolytic release is a continuous process, part of the normal turnover of cellular proteins. physiology.org The amount of free ADMA generated within a cell is therefore dependent on two main factors: the extent of protein arginine methylation and the rate of protein turnover. ahajournals.org

Various cellular compartments and cell types contribute to the pool of circulating ADMA. For instance, intact erythrocytes (red blood cells) can store ADMA, and upon lysis (breakdown), they release significant amounts of free ADMA through the rapid degradation of methylated proteins by proteasomes and other proteases. physiology.org Studies have shown that upon lysis, free ADMA levels in erythrocyte preparations can increase substantially. physiology.org This process is particularly relevant in conditions associated with hemolysis. physiology.orgnvkc.nl

The released free ADMA can then be transported out of the cell into the circulation via cationic amino acid transporters (CAT). physiology.orgfrontiersin.org From the bloodstream, it can be taken up by other cells and organs, facilitating its systemic effects and eventual clearance. physiology.orgnvkc.nl

Table 1: Factors Influencing the Release of Free this compound

| Factor | Description | Reference |

| Protein Arginine Methylation | The extent to which arginine residues in proteins are methylated by PRMTs. | ahajournals.org |

| Rate of Proteolysis | The speed at which methylated proteins are broken down, releasing free ADMA. | ahajournals.orgnih.gov |

| Cellular Lysis | Breakdown of cells, such as erythrocytes, leading to a rapid release of ADMA. | physiology.org |

| Cationic Amino Acid Transporters (CAT) | Mediate the export of ADMA from cells into the circulation. | physiology.orgfrontiersin.org |

Genetic Determinants of this compound Biosynthesis (e.g., PRMT1 gene variants)

The biosynthesis of ADMA is significantly influenced by genetic factors, particularly variations within the genes that code for the enzymes involved in its production. The primary enzyme responsible for the majority of ADMA synthesis is Protein Arginine Methyltransferase 1 (PRMT1). nih.govmdpi.com PRMT1 is a type I PRMT that catalyzes the formation of both monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA). nih.govmdpi.com

Genetic variations, such as single nucleotide polymorphisms (SNPs), in the PRMT1 gene can impact its expression and enzymatic activity, thereby influencing ADMA levels. nih.gov For example, research has identified specific PRMT1 gene variants that are associated with altered PRMT1 transcription and consequently, different circulating ADMA concentrations. nih.gov One study on Japanese patients with type 2 diabetes mellitus found that the rs892151 variant in PRMT1 was associated with enhanced enzyme transcription and higher serum ADMA levels. nih.gov

The PRMT1 gene itself is complex, with multiple splice variants that can encode for different protein isoforms. mdpi.comnih.gov At least seven splice variants of PRMT1 (v1–v7) have been identified, and these isoforms can exhibit different enzymatic activities and substrate specificities. mdpi.comnih.gov For instance, PRMT1-v1 to PRMT1-v6 have shown methyltransferase activity, while PRMT1-v7 is catalytically inactive. mdpi.comnih.gov The expression of these variants can be tissue-specific and may be altered in disease states. iiarjournals.org For example, high expression of the PRMT1 variant v2 has been associated with colon cancer. nih.goviiarjournals.org

While PRMT1 is the major contributor, other type I PRMTs (PRMT2, PRMT3, PRMT4, PRMT6, and PRMT8) also catalyze the formation of ADMA. mdpi.com Genetic variations in these other PRMTs could also potentially influence ADMA levels, although this is an area of ongoing research.

Furthermore, the regulation of ADMA levels is a balance between its synthesis and degradation. Therefore, genetic variations in the genes for ADMA-degrading enzymes, such as Dimethylarginine Dimethylaminohydrolase (DDAH), also play a crucial role in determining circulating ADMA concentrations. diabetesjournals.orgdiabetesjournals.org Studies have shown strong associations between SNPs in the DDAH1 gene and plasma ADMA levels. diabetesjournals.orgdiabetesjournals.orgnih.gov

Table 2: Key Genes and Variants Influencing this compound Levels

| Gene | Function | Example Variant | Impact on ADMA | Reference |

| PRMT1 | Major enzyme for ADMA synthesis. | rs892151 | Associated with increased PRMT1 transcription and higher serum ADMA. | nih.gov |

| DDAH1 | Enzyme responsible for ADMA degradation. | rs1554597 | Significantly associated with plasma ADMA levels. | diabetesjournals.orgdiabetesjournals.orgnih.gov |

| AGXT2 | Enzyme involved in the degradation of both ADMA and SDMA. | rs28305 | Associated with plasma SDMA levels. | diabetesjournals.orgdiabetesjournals.org |

Metabolism and Elimination of N,n Dimethylarginine

Enzymatic Degradation of N,N-Dimethylarginine

The enzymatic breakdown of ADMA is the principal pathway for its clearance from the body. nih.gov This process is carried out by two distinct enzymes, DDAH and AGXT2, which are located in different cellular compartments and exhibit different mechanisms of action.

DDAH is a key enzyme responsible for the hydrolysis of ADMA. nih.gov It plays a crucial role in regulating the levels of ADMA and, consequently, the production of nitric oxide (NO). frontiersin.org The activity of DDAH is a major determinant of intracellular and plasma ADMA concentrations. pnas.orgnih.gov

In mammals, DDAH exists as two isoforms, DDAH-1 and DDAH-2, which are encoded by separate genes located on different chromosomes. nih.govnih.govahajournals.org These isoforms share approximately 50% amino acid sequence identity and exhibit distinct tissue expression patterns. nih.gov

DDAH-1 is widely expressed, with particularly high levels found in the liver, kidneys, and brain. nih.govmdpi.com The liver and kidneys are key organs for the clearance of circulating ADMA, and DDAH-1 in these tissues plays a significant role in this process. annualreviews.org Studies in DDAH-1 knockout mice have demonstrated that DDAH-1 is the critical enzyme for the degradation of ADMA. nih.gov In these mice, DDAH activity was undetectable in all tissues examined, leading to a significant increase in plasma and tissue ADMA levels. nih.gov

DDAH-2 is predominantly found in highly vascularized tissues such as the heart, lungs, and placenta, which are also sites of endothelial nitric oxide synthase (eNOS) expression. nih.govnih.gov DDAH-2 is also present in immune tissues that can express inducible nitric oxide synthase (iNOS). nih.gov While initially thought to contribute to ADMA metabolism, recent evidence from a multicentric consortium study suggests that DDAH-2 does not have detectable catalytic activity against ADMA under conditions where DDAH-1 is active. researchgate.net However, some studies suggest DDAH-2 may have a role in regulating NO-mediated vasodilation through mechanisms that may not involve direct ADMA hydrolysis. mdpi.com

Table 1: Tissue Distribution of DDAH Isoforms

| Isoform | Predominant Tissue Distribution |

|---|---|

| DDAH-1 | Liver, Kidneys, Brain nih.govmdpi.com |

The primary catalytic function of DDAH is the hydrolysis of ADMA into L-citrulline and dimethylamine. nih.govahajournals.orgresearchgate.net This reaction effectively removes ADMA, an inhibitor of nitric oxide synthase (NOS), thereby helping to maintain normal NO production. frontiersin.org The enzymatic reaction involves a nucleophilic attack on the guanidino group of the ADMA molecule by a cysteine residue within the active site of the DDAH enzyme. ahajournals.org The end products of this hydrolysis are L-citrulline and dimethylamine. nih.govjci.org

DDAH exhibits a high degree of substrate specificity, primarily metabolizing asymmetrically methylated arginines like ADMA. nih.govnih.gov In contrast, symmetric dimethylarginine (SDMA), a structural isomer of ADMA, is not a substrate for DDAH. oup.comnih.govahajournals.org This differential metabolism is a key distinction between the two dimethylarginine isomers. While ADMA is actively degraded by DDAH, SDMA is primarily eliminated from the body through renal excretion. nih.govahajournals.orgresearchgate.net This specificity of DDAH for ADMA underscores its critical role in regulating the biological activity of this particular NOS inhibitor. nih.gov

In addition to the DDAH pathway, a second enzymatic route for ADMA metabolism involves the mitochondrial enzyme Alanine-Glyoxylate Aminotransferase 2 (AGXT2). nih.govahajournals.org This enzyme provides an alternative mechanism for the clearance of ADMA and is particularly important in tissues where it is highly expressed, such as the kidney. nih.govoup.com

AGXT2 catalyzes the transamination of ADMA. nih.govresearchgate.net In this reaction, the alpha-amino group of ADMA is transferred to an alpha-keto acid, typically pyruvate, resulting in the formation of L-alanine and α-keto-δ-(NG,NG-dimethylguanidino) valeric acid (DMGV). nih.govnih.govnih.gov This metabolic pathway has been confirmed to be a relevant route for ADMA elimination. nih.gov The product of this reaction, DMGV, can be detected in biological fluids such as plasma and urine. nih.gov Unlike DDAH, AGXT2 can metabolize both ADMA and SDMA. oup.comuniprot.orgnih.gov

Table 2: Summary of Enzymatic Degradation of this compound

| Enzyme | Isoforms | Cellular Location | Mechanism of Action | Substrates | Products |

|---|---|---|---|---|---|

| Dimethylarginine Dimethylaminohydrolase (DDAH) | DDAH-1, DDAH-2 | Cytosol ahajournals.org | Hydrolysis nih.gov | ADMA nih.gov | L-Citrulline, Dimethylamine nih.gov |

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound / Asymmetric dimethylarginine | ADMA |

| Symmetric dimethylarginine | SDMA |

| Dimethylarginine Dimethylaminohydrolase | DDAH |

| Alanine-Glyoxylate Aminotransferase 2 | AGXT2 |

| α-keto-δ-(NG,NG-dimethylguanidino) valeric acid | DMGV |

| Nitric Oxide | NO |

| Nitric Oxide Synthase | NOS |

| Endothelial Nitric Oxide Synthase | eNOS |

Alanine-Glyoxylate Aminotransferase 2 (AGXT2)-Mediated Metabolism

AGXT2 Metabolism of SDMA

While the primary route of elimination for SDMA is renal excretion, a minor portion is handled through metabolism. nih.gov The key enzyme responsible for the metabolic breakdown of SDMA is Alanine-glyoxylate aminotransferase 2 (AGXT2). researchgate.net AGXT2 is a mitochondrial enzyme that metabolizes both SDMA and its isomer, asymmetric dimethylarginine (ADMA). nih.govmdpi.com

The metabolic process catalyzed by AGXT2 is a transamination reaction. In this reaction, AGXT2 facilitates the conversion of SDMA to α-keto-δ-(N,N-dimethylguanidino) valeric acid (DMGV). nih.govresearchgate.net Studies in mice have demonstrated that a deficiency in the AGXT2 enzyme leads to elevated plasma concentrations of both ADMA and SDMA, underscoring the enzyme's role in regulating the systemic levels of these methylarginines. nih.gov Conversely, the overexpression of human AGXT2 in mice resulted in decreased plasma and tissue levels of ADMA. nih.govresearchgate.net

Inhibition of AGXT2-mediated Metabolism

The metabolic activity of AGXT2 can be competitively inhibited. One such inhibitor is β-aminoisobutyrate (BAIB), which is also a substrate for AGXT2. nih.govrhhz.net When BAIB is present, it competes with SDMA for the active site of the AGXT2 enzyme. Systemic infusion of BAIB in mice has been shown to cause an increase in the plasma levels of both ADMA and SDMA, which is attributed to the competitive inhibition of AGXT2's metabolic action on these methylarginines. nih.gov This competitive inhibition mechanism suggests that fluctuations in the levels of other AGXT2 substrates can influence the plasma concentration of SDMA.

Transport Mechanisms of this compound

The movement of this compound across cellular membranes is a mediated process, facilitated by specific transport proteins. As a cationic amino acid, SDMA requires these transporters to enter and exit cells. nih.gov

Cationic Amino Acid Transporter (CAT) Family

The transport of SDMA, similar to its structural relative L-arginine, is mediated by the Cationic Amino Acid Transporter (CAT) family. mdpi.com These transporters are responsible for the movement of cationic amino acids across the plasma membrane. While much of the research has focused on ADMA, it is understood that SDMA also utilizes these transporters. For instance, SDMA has been proposed to compete with L-arginine for a common transporter, which can indirectly affect intracellular L-arginine concentration and, consequently, nitric oxide production. nih.gov The y+ system, which includes CAT-1, is predominantly responsible for the cellular uptake of arginine. nih.gov ADMA has been identified as a substrate for CAT1 and CAT2. researchgate.net

Cellular Uptake and Efflux

The cellular transport of SDMA is a bidirectional process involving both uptake into the cell and efflux out of the cell. This transport is crucial because, while SDMA is not metabolized to the same extent as ADMA, its intracellular and extracellular concentrations are important for its physiological effects and eventual elimination. nih.gov The transport of arginine and its derivatives, including SDMA, is facilitated by at least 18 different transporters from the solute carrier (SLC) superfamily. nih.gov

Studies examining the interaction between L-arginine and ADMA have shown that exposure to exogenous L-arginine can stimulate the efflux of endogenous ADMA from endothelial cells. nih.gov This phenomenon, known as trans-stimulation, demonstrates the dynamic nature of cellular transport for these amino acids, where the presence of one substrate can influence the movement of another across the cell membrane. nih.govplos.org While these studies focused on ADMA, the shared transport mechanisms suggest similar principles apply to SDMA.

Excretion Pathways of this compound

The kidneys are the principal organ responsible for the elimination of this compound from the body.

Renal Excretion of ADMA and SDMA

The kidneys play a central role in clearing both ADMA and SDMA from the circulation, but their relative importance in the excretion of each isomer differs significantly. nih.govnih.gov

SDMA is eliminated almost exclusively via renal excretion. nih.gov Consequently, plasma SDMA levels are highly dependent on kidney function, and SDMA is considered an excellent marker for assessing renal function. nih.govmdpi.com In patients with end-stage renal disease, the increase in plasma SDMA is more pronounced than the rise in ADMA, highlighting its primary reliance on renal clearance. oup.com

In contrast, the major elimination pathway for ADMA is metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), with renal excretion being a secondary route. nih.govresearchgate.net It is estimated that over 80% of the ADMA produced daily is metabolized by DDAH, with the remainder being excreted in the urine. nih.gov The kidney contributes to ADMA clearance through both this metabolic degradation and direct urinary excretion. nih.gov

Studies in healthy humans have shown significant renal extraction for both ADMA and SDMA, with the extraction rate being higher for ADMA (16.2%) compared to SDMA (10.5%). oup.com Despite this, the near-total reliance of SDMA on renal excretion makes its plasma concentration a more sensitive indicator of changes in kidney function. nih.gov

Interactive Data Table: Renal Handling of Dimethylarginines

| Compound | Primary Elimination Route | Renal Extraction (%) in Healthy Humans oup.com | Correlation with Creatinine (B1669602) oup.com |

| SDMA | Renal Excretion nih.gov | 10.5 | Significant |

| ADMA | Metabolism (DDAH) nih.gov | 16.2 | Not Significant |

Relative Contributions of Metabolism vs. Excretion to Clearance

The clearance of this compound (ADMA) from the body is a multi-step process involving both enzymatic degradation (metabolism) and direct removal (excretion). The majority of ADMA, estimated to be around 80%, is cleared through metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). ahajournals.org The remaining portion is removed from circulation via urinary excretion. ahajournals.orgnih.govnih.gov

Studies in animal models have provided further insight into the distinct roles of metabolism and renal excretion. In rats that underwent bilateral nephrectomy (removal of both kidneys), plasma levels of symmetric dimethylarginine (SDMA), a related compound primarily cleared by the kidneys, increased significantly. nih.govbohrium.com In contrast, plasma ADMA concentrations actually decreased, suggesting that systemic hydrolysis by DDAH is sufficient to clear ADMA from the plasma in the short term, even in the absence of renal function. nih.govbohrium.com This highlights the primary role of DDAH-mediated metabolism in maintaining plasma ADMA levels. nih.gov

While the kidneys are a major site of ADMA excretion, they also contain high concentrations of DDAH, contributing to the metabolic clearance of ADMA. nih.gov Therefore, impaired renal function can lead to elevated plasma ADMA levels due to both reduced excretion and decreased metabolic degradation within the kidneys. nih.govnih.gov The liver is another key organ involved in the clearance of ADMA from the circulation. nih.gov

Table 1: Primary Clearance Mechanisms for this compound (ADMA)

| Clearance Pathway | Estimated Contribution | Key Organs Involved |

|---|---|---|

| Metabolism (Enzymatic Degradation) | ~80% ahajournals.org | Liver, Kidneys nih.govnih.gov |

| Renal Excretion | ~20% | Kidneys nih.gov |

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated, primarily through factors that influence the expression and activity of the DDAH enzyme.

Factors Affecting DDAH Expression and Activity

A variety of physiological and pathological factors can modulate DDAH expression and activity, thereby influencing ADMA levels.

Oxidative Stress: DDAH activity is sensitive to oxidative stress due to the presence of a reactive sulfhydryl group in its active site. nih.govresearchgate.net Increased levels of reactive oxygen species can inhibit DDAH activity, leading to an accumulation of ADMA. nih.govfrontiersin.orgresearchgate.net This effect has been observed in conditions such as hypercholesterolemia, diabetes, and hyperhomocysteinemia. nih.gov Conversely, antioxidants have been shown to reverse the inhibitory effect on DDAH. nih.gov

Hyperglycemia: High glucose levels, characteristic of diabetes mellitus, can impair DDAH activity, leading to elevated ADMA concentrations. ahajournals.orgresearchgate.net This impairment is thought to be mediated by hyperglycemia-induced oxidative stress. ahajournals.org Studies in vascular smooth muscle and endothelial cells have demonstrated that exposure to high glucose reduces DDAH activity. ahajournals.org However, some research in critically ill patients did not find a correlation between acute hyperglycemia and plasma ADMA levels or DDAH1 activity. nih.gov

Angiotensin II: This potent vasoconstrictor can indirectly inhibit DDAH activity. frontiersin.org Angiotensin II stimulates the production of reactive oxygen species, which in turn suppresses DDAH activity, leading to increased cellular ADMA. frontiersin.orgnih.govnih.govahajournals.org This effect is mediated through the angiotensin II type 1 receptor. nih.govahajournals.org

S-nitrosylation by Nitric Oxide: Nitric oxide (NO) can directly regulate DDAH activity through a process called S-nitrosylation. nih.govnih.gov This involves the covalent attachment of an NO group to a specific cysteine residue (Cys-249) in the active site of DDAH, leading to reversible inhibition of the enzyme. nih.govnih.gov This creates a potential feedback loop where high levels of NO can inhibit DDAH, leading to an accumulation of ADMA, which in turn inhibits nitric oxide synthase (NOS) and reduces NO production. nih.govnih.gov

Table 2: Factors Influencing DDAH Expression and Activity

| Factor | Effect on DDAH | Consequence for ADMA Levels |

|---|---|---|

| Oxidative Stress nih.govfrontiersin.orgresearchgate.net | Inhibition | Increase |

| Hyperglycemia ahajournals.orgresearchgate.net | Inhibition | Increase |

| Angiotensin II frontiersin.orgnih.govnih.govahajournals.org | Inhibition (indirectly) | Increase |

| Nitric Oxide (S-nitrosylation) nih.govnih.gov | Reversible Inhibition | Increase |

Genetic Contributions to Variability in Metabolism

Genetic variations within the genes encoding the enzymes responsible for ADMA metabolism can significantly influence an individual's circulating ADMA levels.

DDAH1 Gene Variants: The DDAH1 gene encodes for the DDAH1 isoform, which is considered the major enzyme for ADMA degradation. mdpi.comnih.gov Several single nucleotide polymorphisms (SNPs) in the DDAH1 gene have been strongly associated with plasma ADMA concentrations. scilifelab.seplos.orgnih.gov Studies have shown that certain DDAH1 genotypes are linked to higher ADMA levels. scilifelab.senih.gov

DDAH2 Gene Variants: The DDAH2 gene encodes the DDAH2 isoform. While DDAH1 is thought to play a more dominant role in regulating plasma ADMA, genetic variations in DDAH2 have also been associated with ADMA levels. mdpi.complos.org For instance, the promoter polymorphism -449C/G (rs805305) in DDAH2 has been linked to altered plasma ADMA concentrations. nih.gov Some studies suggest an additive effect of SNPs in both DDAH1 and DDAH2 on ADMA levels. plos.org

Table 3: Genes with Variants Associated with this compound Metabolism

| Gene | Encoded Enzyme | Role in ADMA Metabolism |

|---|---|---|

| DDAH1 scilifelab.seplos.org | Dimethylarginine dimethylaminohydrolase 1 | Major metabolic enzyme |

| DDAH2 mdpi.complos.orgnih.gov | Dimethylarginine dimethylaminohydrolase 2 | Metabolic enzyme |

| AGXT2 mdpi.comnih.govoup.com | Alanine-glyoxylate aminotransferase 2 | Alternative metabolic pathway |

Molecular and Cellular Biological Roles of N,n Dimethylarginine

Interaction with the L-Arginine/Nitric Oxide Synthase (NOS) Pathway

The L-arginine/nitric oxide synthase (NOS) pathway is a critical signaling system in the body, responsible for the production of nitric oxide (NO). NO is a versatile signaling molecule with a vast array of physiological functions, particularly in the cardiovascular system where it acts as a potent vasodilator, inhibits platelet aggregation, and prevents monocyte adhesion to the vascular endothelium. tandfonline.com The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. frontiersin.orgfrontiersin.org

ADMA as an Endogenous Competitive Inhibitor of Nitric Oxide Synthase (NOS)

ADMA is recognized as an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). researchgate.netoup.com Its inhibitory action stems from its structural resemblance to L-arginine, the natural substrate for NOS. tandfonline.com ADMA competes with L-arginine for binding to the active site of the NOS enzyme. tandfonline.comfrontiersin.org By occupying the active site, ADMA effectively blocks the access of L-arginine, thereby preventing the synthesis of nitric oxide. tandfonline.comfrontiersin.org This inhibition is reversible and can be overcome by increasing the concentration of L-arginine. tandfonline.comfrontiersin.orgoup.com The inhibitory potency of ADMA is comparable to that of N(G)-monomethyl-L-arginine (L-NMMA), another endogenous NOS inhibitor. oup.com In contrast, symmetric dimethylarginine (SDMA), a structural isomer of ADMA, does not directly inhibit NOS activity. oup.com

Inhibition of Nitric Oxide Production and Bioavailability

By competitively inhibiting NOS, elevated levels of ADMA lead to a direct reduction in the synthesis of nitric oxide. tandfonline.comfrontiersin.orgnih.gov This decrease in NO production subsequently lowers its bioavailability, meaning less NO is available to carry out its normal physiological functions. ahajournals.orgplos.org Studies have demonstrated that in various pathophysiological conditions, the concentrations of ADMA are sufficient to inhibit vascular NO production. nih.gov For instance, incubation of human endothelial cells with ADMA has been shown to inhibit NO formation, an effect that can be reversed by the addition of L-arginine. jacc.org Furthermore, the ratio of L-arginine to ADMA is considered a key determinant of NOS activity and a useful indicator of NO production capacity. plos.orgbevital.noresearchgate.net A lower L-arginine/ADMA ratio is associated with reduced NO synthesis. bevital.no

Implications for Endothelial Function

The endothelium, the inner lining of blood vessels, plays a crucial role in maintaining cardiovascular health, largely through the production of nitric oxide. nih.govnih.gov Endothelial dysfunction, characterized by impaired NO bioavailability, is an early event in the development of atherosclerosis and other cardiovascular diseases. ahajournals.orgelsevier.es Elevated levels of ADMA are a significant contributor to endothelial dysfunction. tandfonline.comnih.govahajournals.orgelsevier.es By inhibiting eNOS, the primary NOS isoform in endothelial cells, ADMA impairs endothelium-dependent vasodilation. nih.govnih.gov This impairment has been observed in numerous clinical conditions associated with increased cardiovascular risk. nih.gov Furthermore, ADMA has been shown to increase endothelial oxidative stress and promote the adhesion of monocytes to endothelial cells, both of which are pro-atherogenic processes. jacc.org In human coronary artery endothelial cells, ADMA treatment has been found to alter the expression of genes involved in inflammation and cell adhesion, further highlighting its role in promoting vascular pathology. plos.orgmdpi.com

Interference with L-Arginine Cellular Uptake by ADMA and SDMA

In addition to directly inhibiting NOS, both ADMA and its isomer, symmetric dimethylarginine (SDMA), can interfere with the cellular uptake of L-arginine. bevital.nolongdom.orgmdpi.com The transport of L-arginine into cells is primarily mediated by the cationic amino acid transporter (CAT) system, also known as the y+ transporter. oup.comlongdom.org Both ADMA and SDMA are also substrates for this transporter and can therefore compete with L-arginine for cellular entry. oup.comlongdom.orgunimi.it By reducing the intracellular availability of L-arginine, both ADMA and SDMA can indirectly limit the substrate for nitric oxide synthesis, further contributing to a reduction in NO production. researchgate.netbevital.nomdpi.com While ADMA's primary role is as a direct NOS inhibitor, this competition for cellular transport represents an additional mechanism by which it can modulate the L-arginine/NO pathway. unimi.it SDMA, which does not directly inhibit NOS, exerts its indirect inhibitory effect on NO synthesis primarily through this transport competition. mdpi.com

The "L-Arginine Paradox" and ADMA's Role

The "L-arginine paradox" refers to the observation that supplemental L-arginine can improve endothelium-dependent vasodilation and increase NO production in individuals with certain cardiovascular risk factors, despite the fact that the intracellular concentration of L-arginine is already theoretically sufficient to saturate the NOS enzyme. nih.govresearchgate.netnih.gov The Michaelis-Menten constant (Km) of eNOS for L-arginine is in the low micromolar range, while typical intracellular L-arginine concentrations are significantly higher. nih.govnih.gov

Elevated levels of endogenous ADMA provide a compelling explanation for this paradox. nih.govresearchgate.net By acting as a competitive inhibitor, ADMA effectively increases the apparent Km of NOS for L-arginine within the cell. researchgate.netplos.org This means that in the presence of ADMA, a higher concentration of L-arginine is required to achieve the same rate of NO synthesis. Therefore, in conditions where ADMA levels are elevated, the existing intracellular L-arginine concentration may no longer be saturating for the enzyme. Supplementing with additional L-arginine can help to overcome the competitive inhibition by ADMA, thereby restoring NOS activity and increasing NO production. nih.govresearchgate.netresearchgate.net

Interplay with Other Metabolic Pathways

Link to Homocysteine and S-Adenosylhomocysteine Metabolism

The metabolic pathway of N,N-dimethylarginine (ADMA) is intrinsically linked to the metabolism of homocysteine and S-adenosylhomocysteine (SAH). nih.govdrugbank.comdrugbank.com This connection is rooted in the biochemical process of methylation. ADMA is formed from the post-translational methylation of arginine residues within proteins, a reaction catalyzed by a group of enzymes known as protein arginine N-methyltransferases (PRMTs). wikipedia.orgmdpi.com The methyl groups required for this reaction are donated by S-adenosylmethionine (SAM), which is a universal methyl donor in numerous metabolic processes. mdpi.comresearchgate.net

When SAM donates its methyl group, it is converted into S-adenosylhomocysteine (SAH). mdpi.commdpi.com SAH is subsequently hydrolyzed by the enzyme SAH hydrolase (SAHH) into adenosine (B11128) and homocysteine. mdpi.comresearchgate.netfrontiersin.org This series of reactions establishes a direct biochemical link: the synthesis of the precursor to ADMA generates SAH, which in turn is a direct precursor to homocysteine. drugbank.comhmdb.ca Consequently, the metabolic pathways for ADMA and homocysteine are coupled through the transmethylation cycle. wikipedia.orgmdpi.com

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, can further influence ADMA concentrations. Research indicates that homocysteine can impair the activity of dimethylarginine dimethylaminohydrolase (DDAH), the primary enzyme responsible for the degradation of ADMA. nih.govoup.comahajournals.org By inhibiting DDAH, homocysteine leads to an accumulation of ADMA, thereby amplifying its biological effects. ahajournals.org This interaction suggests that the endothelial dysfunction observed in hyperhomocysteinemia may be at least partially mediated by the resulting increase in ADMA levels. nih.gov The relationship between these molecules is a critical aspect of cellular methylation potential and has implications for vascular health. nih.govmdpi.com

Table 1: Key Molecules in the ADMA and Homocysteine Metabolic Link

| Molecule | Abbreviation | Role |

| S-Adenosylmethionine | SAM | The primary methyl group donor for the methylation of protein-arginine residues, the first step leading to ADMA formation. wikipedia.orgmdpi.com |

| S-Adenosylhomocysteine | SAH | The product formed after SAM donates its methyl group; it is a potent inhibitor of methyltransferase enzymes. mdpi.commdpi.com |

| S-Adenosylhomocysteine Hydrolase | SAHH | The enzyme that catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. mdpi.comfrontiersin.org |

| Homocysteine | Hcy | An amino acid formed from the hydrolysis of SAH; elevated levels are linked to increased ADMA. nih.govahajournals.org |

| Dimethylarginine Dimethylaminohydrolase | DDAH | The main enzyme responsible for the catabolism (breakdown) of ADMA. Its activity can be inhibited by high homocysteine levels. nih.govahajournals.org |

| This compound | ADMA | An endogenous inhibitor of nitric oxide synthase, formed from the breakdown of methylated proteins. Its levels are influenced by the homocysteine cycle. nih.govwikipedia.org |

Competition with Arginase Pathway for L-Arginine Substrate

L-arginine serves as a common substrate for two major competing enzymatic pathways: the nitric oxide synthase (NOS) pathway and the arginase pathway. researchgate.netfrontiersin.orgnationalacademies.org this compound (ADMA) plays a crucial role in regulating the flux of L-arginine through these pathways. As a potent competitive inhibitor of all NOS isoforms, ADMA reduces the synthesis of nitric oxide (NO) and L-citrulline from L-arginine. nih.govatsjournals.orgplos.org

When ADMA levels increase, the inhibition of NOS makes a larger portion of the intracellular L-arginine pool available to the arginase enzyme. mdpi.comnih.gov This shunting of L-arginine metabolism away from the NOS pathway and towards the arginase pathway results in increased production of L-ornithine and urea. mdpi.comnih.gov This metabolic shift has functional consequences, as the products of the arginase pathway are precursors for the synthesis of polyamines and proline, which are critical for cellular processes like proliferation and collagen formation. nih.gov Studies have demonstrated a direct correlation between ADMA concentrations and the levels of L-ornithine, the product of arginase activity, suggesting that elevated ADMA can functionally upregulate the arginase pathway by increasing substrate availability. mdpi.comresearchgate.net

The competition between NOS and arginase is also influenced by their kinetic properties. Arginase has a much lower affinity for L-arginine (higher Km) compared to NOS, but a significantly higher maximum reaction velocity (Vmax). msu.ru This means that under conditions of L-arginine scarcity, NOS is preferentially utilized. However, when ADMA inhibits NOS, the resulting increase in local L-arginine availability can overcome the low affinity of arginase, allowing its high catalytic capacity to dominate the metabolic fate of L-arginine. msu.ru Furthermore, a product of the NOS pathway, N-hydroxy-L-arginine (NOHA), is a known inhibitor of arginase. atsjournals.org By inhibiting NOS, ADMA reduces NOHA production, which in turn releases this brake on arginase activity, further promoting the arginase pathway. nih.gov

Table 2: Comparative Enzyme Kinetics for L-Arginine Metabolism

| Enzyme | Substrate | Km (Affinity) | Vmax (Max. Velocity) | Effect of ADMA |

| Nitric Oxide Synthase (NOS) | L-Arginine | ~2-5 µM (High) | Low | Competitively inhibited by ADMA. nih.govtandfonline.com |

| Arginase | L-Arginine | ~2-5 mM (Low) | High (~1000x > NOS) | Not directly inhibited; activity is indirectly increased due to higher L-arginine availability when NOS is inhibited by ADMA. nih.govnih.govmsu.ru |

N,n Dimethylarginine As a Product of Protein Arginine Methylation

Protein Arginine Methylation as a Post-Translational Modification (PTM)

Protein arginine methylation is a widespread post-translational modification (PTM) in eukaryotic cells, playing a crucial role in modulating the functions of proteins involved in a vast array of cellular processes. mdpi.commdpi.comnih.gov This modification involves the transfer of methyl groups from S-adenosylmethionine (AdoMet) to the guanidino nitrogen atoms of arginine residues within proteins, a reaction catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). cellsignal.comresearchgate.net Arginine methylation is prevalent in both nuclear and cytoplasmic proteins and is integral to processes such as transcriptional regulation, signal transduction, RNA metabolism, and DNA damage repair. cellsignal.comnih.gov

There are three main types of methylated arginine residues found in proteins, each with potentially different functional outcomes. mdpi.comcellsignal.com

Monomethylarginine (MMA): A single methyl group is added to a terminal nitrogen atom of the guanidino group. mdpi.comcellsignal.com All PRMTs can catalyze the formation of MMA. cellsignal.comcellsignal.com

Asymmetric Dimethylarginine (ADMA) or N,N-dimethylarginine: Two methyl groups are placed on one of the terminal nitrogen atoms of the guanidino group. mdpi.comcellsignal.com This modification is catalyzed by Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8). mdpi.com

Symmetric Dimethylarginine (SDMA): One methyl group is added to each of the two terminal guanidino nitrogens. mdpi.comcellsignal.com This is carried out by Type II PRMTs (PRMT5 and PRMT9). mdpi.com

Type III PRMTs, such as PRMT7, exclusively catalyze the formation of MMA. mdpi.com The subsequent proteolysis of proteins containing these modified residues releases free MMA, ADMA, and SDMA. springermedizin.ded-nb.infonih.gov

| Methylation Type | Description | Catalyzing PRMTs |

|---|---|---|

| Monomethylarginine (MMA) | Single methyl group on a terminal guanidino nitrogen. mdpi.comcellsignal.com | All PRMTs. cellsignal.comcellsignal.com |

| Asymmetric Dimethylarginine (ADMA) | Two methyl groups on one terminal guanidino nitrogen. mdpi.comcellsignal.com | Type I (PRMT1, 2, 3, 4, 6, 8). mdpi.com |

| Symmetric Dimethylarginine (SDMA) | One methyl group on each terminal guanidino nitrogen. mdpi.comcellsignal.com | Type II (PRMT5, 9). mdpi.com |

Arginine is the most frequently methylated amino acid residue in human proteins. nih.gov Proteomic studies have identified thousands of arginine methylation sites across a wide range of proteins. nih.govlife-science-alliance.org These methylated residues are often found within specific sequence motifs, such as glycine-arginine rich (GAR) domains like RGG, RG, and RXR repeats. cellsignal.comijbs.com

The abundance of the different forms of methylated arginine can vary. Generally, monomethylated arginine is more abundant than dimethylated forms within proteins. mdpi.com However, studies have shown that ADMA is often the dominant methylarginine (B15510414) species in proteins in many cell types, with SDMA and MMA present at significantly lower levels. rsc.orgbiorxiv.org For instance, in several human cell lines, ADMA was found to be the predominant form, while SDMA and MMA levels were about 10% of ADMA. rsc.orgbiorxiv.org In mouse heart and kidney protein hydrolysates, ADMA constituted 83% of the total methylated residues, with SDMA at 17%, and MMA was not detected. nih.govrsc.org

| Cell/Tissue Type | ADMA Abundance (% of total methylated arginine) | SDMA Abundance (% of total methylated arginine) | MMA Abundance (% of total methylated arginine) | Reference |

|---|---|---|---|---|

| Mouse Embryonic Fibroblast (MEF) cells | ~89% | ~8% | ~3% | nih.gov |

| Mouse Heart and Kidney | 83% | 17% | Not detected | nih.govrsc.org |

| Human Cell Lines (average of 9 lines) | Dominant | ~10% of ADMA | ~10% of ADMA | nih.govrsc.org |

Functional Consequences of Protein Arginine Methylation

The addition of methyl groups to arginine residues has significant functional consequences for the modified proteins.

While arginine methylation does not change the positive charge of the arginine residue at physiological pH, it does increase its bulkiness and hydrophobicity. mdpi.comfrontiersin.org This seemingly subtle change can have profound effects on protein structure and function by altering molecular interactions. mdpi.comfrontiersin.org The methylation of arginine can impact protein-protein interactions, as well as interactions between proteins and nucleic acids (DNA and RNA). researchgate.netfrontiersin.orgfrontiersin.org These modifications can either create or block docking sites for other proteins, thereby modulating the assembly of protein complexes. researchgate.netfrontiersin.org For example, Tudor domain-containing proteins are known to act as "readers" of methylarginine marks, binding to these modified residues and mediating downstream effects. frontiersin.orgfrontiersin.org

Protein arginine methylation is a key regulator of gene expression. nih.govoup.com This regulation occurs through the methylation of both histone and non-histone proteins involved in transcription. oup.com

The methylation of histone tails is a well-established epigenetic mechanism that influences chromatin structure and accessibility. nih.govoup.com Different arginine methylation marks on histones can be associated with either transcriptional activation or repression, depending on the specific residue methylated and the type of methylation (asymmetric or symmetric). ijbs.comoup.com For example, asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a) by CARM1/PRMT4 is linked to gene activation. ijbs.comembopress.org Conversely, symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) by PRMT5 is generally considered a repressive mark. frontiersin.orgoup.com

Role in Cellular Processes:

RNA Metabolism and Splicing

Arginine methylation, resulting in ADMA, is deeply involved in regulating RNA metabolism and splicing. sigmaaldrich.comuibk.ac.at A significant number of proteins that contain ADMA are RNA-binding proteins (RBPs), particularly those with glycine-and-arginine-rich (GAR/RGG) motifs. researchgate.netnih.govresearcher.life The methylation of these motifs can alter the protein's ability to interact with RNA and other proteins, thereby influencing processes like pre-mRNA splicing, RNA stability, and transport. researchgate.netlsmu.ltasm.org For instance, proteomic analyses have shown that proteins involved in mRNA splicing are significantly enriched with ADMA modifications, highlighting the critical role of this process in ensuring the fidelity of RNA processing. lsmu.lt The methylation of splicing factors by PRMTs can facilitate the assembly of the spliceosome, the cellular machinery responsible for splicing. researchgate.net Disruption of this methylation can lead to defects in RNA metabolism. uibk.ac.at

DNA Damage Repair

The DNA Damage Response (DDR) is a complex signaling network that maintains genomic integrity, and protein arginine methylation is a key post-translational modification within this process. ulisboa.pt PRMTs, particularly the Type I enzymes that produce ADMA, directly methylate various proteins involved in DNA repair pathways. nih.gov This modification can regulate the stability, enzymatic activity, and localization of these repair proteins.

Several critical DDR factors are known to be asymmetrically dimethylated. For example, the methylation of MRE11, a key protein in sensing and processing DNA double-strand breaks, by PRMT1 promotes its DNA end resection activity, which is crucial for initiating repair by homologous recombination. nih.gov Conversely, PRMT1 also methylates 53BP1, a protein that influences the choice between different repair pathways. nih.gov The methylation of these and other factors like Flap endonuclease 1 (FEN1) demonstrates that the generation of ADMA on proteins is a critical regulatory layer in the cell's response to DNA damage.

Signal Transduction

This compound plays a significant role in cellular signal transduction. nih.govulisboa.pt As a free molecule, ADMA is best known as a competitive inhibitor of nitric oxide synthases (NOS), enzymes that produce nitric oxide (NO), a vital signaling molecule in the cardiovascular system. acs.org By interfering with L-arginine, the substrate for NOS, elevated levels of ADMA can decrease NO production, impacting processes like vasodilation and endothelial function. acs.org

Beyond its effects on NO signaling, the methylation process itself is integral to other pathways. For example, ADMA has been shown to stimulate the phosphorylation of the signaling protein Akt1, a key regulator of cell survival and metabolism. This occurs through a complex mechanism involving heat shock proteins and the degradation of an Akt1 inhibitor. Furthermore, arginine methylation can directly regulate transcription factors and their response to signaling cascades, such as blocking phosphorylation events and altering protein stability and localization. ontosight.ai This demonstrates that the generation of ADMA on proteins is a mechanism for modulating intracellular signaling cascades.

Protein-Protein Interactions

The addition of methyl groups to arginine residues can significantly alter a protein's structure and properties, thereby modulating its interactions with other proteins. ulisboa.pt Arginine methylation increases the bulkiness and hydrophobicity of the residue without changing its positive charge, which can either strengthen or weaken protein-protein binding. ulisboa.pt In some cases, the methylated arginine acts as a docking site for other proteins, particularly those containing a "Tudor domain," which specifically recognizes methylarginine.

Conversely, arginine methylation can also disrupt protein interactions. For example, methylation of the transcriptional corepressor RIP140 by PRMT1 reduces its ability to recruit histone deacetylases, thereby suppressing its function. The methylation of RNA-binding proteins can also affect their assembly into functional complexes. Therefore, the formation of this compound on proteins is a dynamic regulatory switch that fine-tunes the intricate network of protein interactions that govern cellular functions. asm.org

Identification of Specific Protein Substrates of PRMTs

Protein Arginine Methyltransferases (PRMTs) target a wide array of proteins, leading to the formation of this compound. The identification of these specific substrates has been crucial for understanding the functional consequences of this modification.

| Substrate | Methylating Enzyme(s) | Type of Methylation | Functional Consequence of Methylation |

| Heterogeneous nuclear ribonucleoproteins (hnRNPs) | PRMT1 | Asymmetric Dimethylarginine (ADMA) | Regulates RNA splicing, nuclear/cytoplasmic shuttling, and binding to RNA. researcher.life |

| Nucleolin | PRMT1, PRMT5 | ADMA, Symmetric Dimethylarginine (SDMA) | Affects subcellular localization, interaction with RNA, and recruitment to the PRMT5 complex. researchgate.net |

| Catalase | Not a direct substrate | N/A | While catalase activity is affected by arginine and NO levels, direct methylation by PRMTs has not been established. uibk.ac.at Its activity is regulated by other PTMs like phosphorylation and oxidation. whiterose.ac.uk |

| FOXO transcription factors (e.g., FOXO1) | PRMT1 | Asymmetric Dimethylarginine (ADMA) | Inhibits Akt-mediated phosphorylation, promotes nuclear retention, and regulates transcriptional activity and apoptosis. ontosight.ai |

Interactive data table based on research findings.

Heterogeneous nuclear ribonucleoproteins (hnRNPs): This family of RNA-binding proteins is a major target of PRMT1. researcher.life Methylation within their RGG motifs is critical for their function in RNA processing and their distribution between the nucleus and cytoplasm. For example, hnRNP-A1 methylation is being explored as a biomarker for the activity of type I PRMT inhibitors.

Nucleolin: This abundant nucleolar protein is involved in ribosome biogenesis and is methylated by both type I (PRMT1) and type II (PRMT5) enzymes. This dual modification suggests complex regulation, influencing its localization and its role as an adapter protein to recruit other substrates to the PRMT5 complex.

Catalase: Catalase is a critical antioxidant enzyme. whiterose.ac.uk Current research indicates that its activity is regulated by various post-translational modifications, such as phosphorylation and oxidation. whiterose.ac.ukulisboa.pt While its function can be indirectly affected by the arginine-NO pathway, there is no direct evidence to date establishing catalase as a substrate for arginine methylation by PRMTs. uibk.ac.at

FOXO transcription factors: FOXO1, a key regulator of metabolism and cell survival, is methylated by PRMT1 at arginine residues adjacent to an Akt phosphorylation site. This methylation blocks phosphorylation by Akt, preventing FOXO1's degradation and enhancing its activity as a transcription factor. ontosight.ai

Methodologies for Studying Protein Arginine Methylation

Proteomic Profiling and Site-Specific Methylation Analysis

Studying this compound and other forms of arginine methylation requires sophisticated techniques capable of identifying and quantifying this subtle modification on a proteome-wide scale. whiterose.ac.uk Mass spectrometry (MS) has become the primary tool for this analysis due to its high sensitivity and precision. whiterose.ac.uk

Proteomic workflows typically involve several key steps. First, proteins from cell or tissue lysates are digested into smaller peptides using enzymes like trypsin. whiterose.ac.uk Because methylated peptides can be low in abundance, an enrichment step is often necessary. This can be achieved through methods like immunoaffinity purification, which uses antibodies that specifically recognize monomethylated or dimethylated arginine residues. whiterose.ac.uknih.gov Other techniques leverage the physicochemical properties of the methylated peptides, such as hydrophilic interaction liquid chromatography (HILIC) or strong cation exchange (SCX) chromatography. whiterose.ac.uk

Following enrichment, the peptides are analyzed by tandem mass spectrometry (LC-MS/MS). Advanced MS techniques, such as electron-transfer dissociation (ETD), are particularly useful as they can prevent the neutral loss of the methyl groups during fragmentation, which can be a challenge with traditional collision-based methods, thereby improving the accuracy of site identification. These powerful proteomic approaches have enabled the identification of thousands of arginine methylation sites, providing a global view of this modification's role in cellular biology.

| Methodology | Principle | Key Application |

| Immunoaffinity Purification | Uses antibodies specific to methylarginine (e.g., ADMA, SDMA) to capture and enrich methylated peptides from a complex mixture. whiterose.ac.uknih.gov | Large-scale screening and identification of methylated proteins and sites. nih.gov |

| Liquid Chromatography (HILIC, SCX) | Separates peptides based on physicochemical properties like hydrophilicity or charge, which are altered by methylation. whiterose.ac.uk | Enrichment of methylated peptides from total cell digests for MS analysis. |

| Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of peptides and their fragments to determine their sequence and identify modifications. | Definitive identification and quantification of specific methylation sites on proteins. |

| Stable Isotope Labeling (e.g., SILAC) | Cells are grown in media with "heavy" or "light" amino acids, allowing for quantitative comparison of methylation levels between different conditions. whiterose.ac.uk | Quantitative proteomics to study dynamic changes in arginine methylation. |

Interactive data table summarizing key methodologies.

Use of Methylarginine-Specific Antibodiesnih.gov

The study of this compound (ADMA) and its role in cellular processes has been significantly advanced by the development of methylarginine-specific antibodies. biocompare.com These immunological tools are designed to specifically recognize and bind to proteins containing asymmetrically dimethylated arginine residues, as well as to free ADMA, allowing for their detection and quantification. abcam.com The creation of these antibodies has been instrumental in identifying hundreds of proteins that undergo arginine methylation and in analyzing the functional consequences of this modification. biocompare.comsigmaaldrich.com

Antibodies specific to ADMA are typically generated by immunizing an animal, such as a rabbit or mouse, with a synthetic peptide containing asymmetrically dimethylated arginine residues. biocompare.comgoogle.com The design of this immunizing peptide is critical for the antibody's specificity. nih.gov Researchers have used peptides with sequences derived from known methylated proteins or from common methylation motifs, such as glycine-arginine-rich (GRG) sequences. biocompare.comgoogle.comtandfonline.com The resulting antibodies can be polyclonal, comprising a mixture of antibodies that recognize different epitopes, or monoclonal, which are highly specific to a single epitope. biocompare.comtandfonline.com A key characteristic of a high-quality ADMA antibody is its ability to distinguish ADMA from structurally similar molecules, including symmetric dimethylarginine (SDMA), monomethylarginine (MMA), and unmodified L-arginine. cellsignal.comtandfonline.com

These specific antibodies are employed in a variety of common laboratory techniques, each providing different insights into the biology of ADMA.

Enzyme-Linked Immunosorbent Assay (ELISA): This method is widely used for the precise quantification of free ADMA in biological samples like plasma and urine. abcam.comnih.gov In one study, researchers developed a competitive ELISA using a highly specific monoclonal antibody (mAb). merckmillipore.com This assay was sensitive enough to determine ADMA concentrations in the nanomolar range (5 nM–100 nM) and was used to establish that ADMA levels in human plasma are approximately 0.78 µM, while in urine they are 51.3 µmol/g of creatinine (B1669602). nih.govmerckmillipore.com

Western Blotting: This technique allows for the detection of specific proteins that are modified by asymmetric dimethylation. abcam.comtandfonline.com For example, a mouse monoclonal antibody, designated 2B12, was developed to specifically recognize the protein "Translocated in LipoSarcoma" (TLS) only when it is asymmetrically dimethylated on specific arginine residues (R216 and R218). tandfonline.com Dot-blot analysis confirmed that this antibody does not react with the unmodified or symmetrically dimethylated versions of the same peptide sequence. tandfonline.com This high degree of specificity is crucial for confirming the methylation status of a target protein in cell extracts. tandfonline.com

Immunocytochemistry and Immunofluorescence: These imaging techniques use antibodies to reveal the subcellular location of methylated proteins. biocompare.comabcam.com An early study utilized a polyclonal antibody, anti-mRG, which is specific for asymmetrically dimethylated arginine within GRG sequences. biocompare.com Using this antibody, researchers demonstrated that asymmetrically methylated proteins are conspicuously concentrated in the nucleolus of the cell, where they co-localize with the highly methylated protein nucleolin. biocompare.com

The following tables summarize key data regarding commercially available antibodies and their research applications.

Table 1: Examples of Antibodies Specific for this compound (ADMA)

| Antibody Name/Clone | Type | Immunogen | Common Applications | Source(s) |

| ASYM24 | Polyclonal (Rabbit) | KLH-conjugated synthetic peptide with asymmetric dimethyl-arginine-glycine repeats. | Western Blot | google.com |

| ASYM25 | Polyclonal (Rabbit) | KLH-conjugated linear peptide with asymmetric dimethyl-arginine-glycine repeats. | Western Blot | origene.com |

| 2B12 | Monoclonal (Mouse) | Peptide with asymmetrically dimethylated arginine residues (R216, R218) of the TLS protein. | Western Blot, Dot Blot | tandfonline.com |

| mAb (unnamed) | Monoclonal (Mouse) | N,N-dimethyl-L-arginine (ADMA) | Competitive ELISA | nih.govmerckmillipore.com |

| 7E6 | Monoclonal (Mouse) | Modified Methyl Arginine | ELISA, Western Blot, Immunohistochemistry | clinmedjournals.org |

Table 2: Research Findings Using ADMA-Specific Antibodies

| Research Focus | Technique Used | Key Finding | Source(s) |

| Quantification in Human Fluids | Competitive ELISA | Determined ADMA levels to be 0.78 µM in human plasma and 51.3 µmol/g creatinine in urine. | nih.govmerckmillipore.com |

| Identification of Methylated Proteins | Western Blot, Immunoprecipitation | Confirmed that endogenous TLS protein in HeLa cells is asymmetrically dimethylated. | tandfonline.com |

| Subcellular Localization | Immunocytochemistry | Showed that proteins containing asymmetric dimethylarginine are highly concentrated in the cell nucleolus, co-localizing with nucleolin. | biocompare.com |

| Clinical Research (Rheumatoid Arthritis) | ELISA | Found that 37.14% of RA patients had elevated ADMA. | mdpi.com |

| Clinical Research (Antiphospholipid Syndrome) | ELISA | ADMA concentrations were significantly higher in APS patients compared to controls, and correlated with endothelial dysfunction. |

Analytical Methodologies for N,n Dimethylarginine Quantification in Biological Samples

Liquid Chromatography-Based Methods

Liquid chromatography (LC) techniques are widely utilized for the determination of ADMA due to their high specificity and sensitivity. creative-biolabs.com These methods often require a derivatization step to enhance the detection of ADMA, which lacks a strong chromophore for UV-Vis absorbance detection. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a well-established and frequently used method for ADMA quantification. nih.govplos.orgcasopiskbm.cz This technique necessitates pre-column derivatization of ADMA with a fluorescent reagent to enable its detection. nih.gov

A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form highly fluorescent isoindole products. nih.gov However, OPA derivatives can be unstable, and this method may not always provide a clear separation of ADMA from its structural isomer, symmetric dimethylarginine (SDMA). nih.gov To address these limitations, other derivatizing reagents like naphthalene-2,3-dicarboxaldehyde (NDA) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) have been introduced. nih.govrsc.org NDA derivatives are noted for their enhanced stability and allow for the complete separation of ADMA and SDMA, resulting in chromatograms with low background noise. nih.gov The NBD-F derivatization method, combined with a column-switching HPLC system, also provides good separation and sensitivity for ADMA, SDMA, and N-monomethyl-L-arginine (L-NMMA). rsc.org

The general workflow for HPLC with fluorescence detection involves:

Sample Preparation: This typically includes protein precipitation from the biological sample (e.g., plasma) followed by solid-phase extraction (SPE) to isolate and concentrate the analytes. casopiskbm.cztandfonline.com

Derivatization: The extracted sample is then reacted with a fluorescent agent. nih.govrsc.org

Chromatographic Separation: The derivatized sample is injected into the HPLC system, where ADMA is separated from other compounds on a reversed-phase column. casopiskbm.czrsc.org

Fluorescence Detection: The eluted ADMA derivative is detected by a fluorescence detector at specific excitation and emission wavelengths. casopiskbm.czrsc.org

The use of an internal standard, such as homoarginine or NG-monomethyl-L-arginine, is crucial for accurate quantification, helping to correct for variations during sample preparation and analysis. casopiskbm.czrsc.org

Table 1: Performance Characteristics of Selected HPLC-Fluorescence Detection Methods for ADMA Quantification

| Derivatizing Agent | Internal Standard | Detection Limit | Linearity Range | Reproducibility (CV%) | Recovery | Reference |

| o-phthaldialdehyde (OPA) | NG-monomethyl-L-arginine | < 0.13 µmol/l | Not specified | 5.2% | 92% | casopiskbm.cz |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Not specified | Not specified | 0.01-16.0 µM | < 2.3% (day to day) | 100-104% | nih.gov |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Homoarginine | 20 fmol (S/N=3) | 50–5000 fmol | Not specified | Not specified | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has become a gold standard for the quantification of ADMA. nih.govnih.gov These methods offer high sensitivity and specificity, often without the need for derivatization, although derivatization can sometimes be employed. capes.gov.brd-nb.info A significant advantage of LC-MS/MS is its ability to distinguish between ADMA and its isomer SDMA based on their different fragmentation patterns, even though they have the same molecular weight. semanticscholar.org

The general procedure for LC-MS/MS analysis involves:

Sample Preparation: A simple protein precipitation step is often sufficient. nih.govnih.gov An isotopically labeled internal standard, such as deuterated ADMA (d7-ADMA), is added to the sample before precipitation to ensure accurate quantification. nih.govnih.gov

Chromatographic Separation: The supernatant after protein precipitation is injected into the LC system. Separation is typically achieved on a silica (B1680970) or C18 column using an isocratic or gradient elution. nih.govnih.govpsu.edu

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to ionize the analytes. google.com In tandem MS, specific precursor ions for ADMA are selected and fragmented, and the resulting product ions are monitored for quantification (a technique known as multiple reaction monitoring or MRM). nih.gov

LC-MS/MS methods are known for their speed, with analytical cycle times as short as 5 minutes. nih.gov They have been successfully applied to various biological matrices, including plasma and urine. nih.gov

Table 2: Key Parameters of Representative LC-MS/MS Methods for ADMA Quantification

| Sample Volume | Internal Standard | Column Type | Monitored Transitions (m/z) | Linearity Range (Plasma) | Reference |

| 50 µL | ADMA-d7 | Silica | ADMA: 203 to 70 | 0.34 to 5.65 µM | nih.govnih.gov |

| Not specified | D7-ADMA | Reverse phase | Not specified | 0.05 to 2.5 µM | d-nb.info |

| Not specified | D6-ADMA | Silica normal phase | ADMA: 203.2 → 46.1 | Not specified | google.com |

| Not specified | CML-d2 | Welch Ultimate® XB-NH2 | Not specified | 20–1000 ng/ml | nih.govtandfonline.com |

Gas Chromatography-Based Methods

Gas chromatography (GC) coupled with mass spectrometry is another powerful technique for ADMA analysis, though it is generally more complex than LC-based methods due to the requirement for derivatization to make the analytes volatile. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)